N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
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Description
N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C19H16N6O4 and its molecular weight is 392.375. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
A significant portion of research on N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide and related compounds involves their synthesis and detailed characterization. Studies have demonstrated innovative synthetic routes and characterization techniques to elucidate the structural and physicochemical properties of such compounds. For instance, research has outlined the synthesis, physicochemical characterization, and the exploration of biological activities like cytotoxicity, antimicrobial, and anti-inflammatory effects for related compounds, highlighting their potential in various therapeutic areas (Zablotskaya et al., 2013; Dewangan et al., 2016).
Antimicrobial and Antitumor Activity
Another critical area of research focuses on the antimicrobial and antitumor activities of this compound derivatives. These studies aim to uncover new therapeutic agents by testing the synthesized compounds against various cancer cell lines and microbial strains. For example, a novel series of 3-benzyl-substituted-4(3H)-quinazolinones showed promising broad-spectrum antitumor activity, indicating the compound's potential in cancer therapy (Al-Suwaidan et al., 2016).
Enzyme
Inhibition and Molecular DockingResearch also delves into enzyme inhibition and molecular docking studies involving this compound derivatives. Such studies are pivotal in understanding the interaction mechanisms between these compounds and biological targets. For instance, a compound was identified as a potent inhibitor for the ADP-ribosyltransferase ARTD3/PARP3, underscoring the importance of stereochemistry in enhancing potency and selectivity, providing insights into the design of selective inhibitors (Lindgren et al., 2013).
Analgesic and Anti-inflammatory Activities
Furthermore, the exploration of analgesic and anti-inflammatory activities represents a significant research interest. By synthesizing and evaluating derivatives of this compound, researchers aim to discover novel therapeutic agents for pain and inflammation management. Studies have successfully identified compounds with potent analgesic and anti-inflammatory activities, showcasing the therapeutic potential of these chemical structures (Dewangan et al., 2016).
Properties
IUPAC Name |
N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-oxoquinazolin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O4/c26-15(6-8-25-11-22-14-4-2-1-3-13(14)19(25)28)21-10-17-23-18(24-29-17)12-5-7-20-16(27)9-12/h1-5,7,9,11H,6,8,10H2,(H,20,27)(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUIQBLZVRWZHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCC3=NC(=NO3)C4=CC(=O)NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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